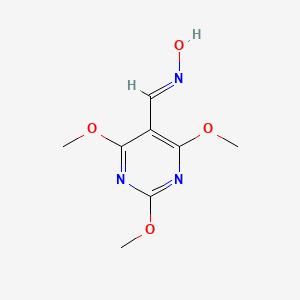
4-methyl-2-phenyl-1(2H)-phthalazinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenyl-1(2H)-phthalazinethione, also known as MPTP, is a chemical compound that has been extensively researched for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for studying various diseases and disorders.
Mécanisme D'action
4-methyl-2-phenyl-1(2H)-phthalazinethione works by inhibiting complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action is thought to be responsible for the Parkinson's-like symptoms observed in primates exposed to 4-methyl-2-phenyl-1(2H)-phthalazinethione.
Biochemical and Physiological Effects:
4-methyl-2-phenyl-1(2H)-phthalazinethione has been found to have several biochemical and physiological effects, including the induction of oxidative stress, mitochondrial dysfunction, and dopaminergic neurotoxicity. These effects make 4-methyl-2-phenyl-1(2H)-phthalazinethione a valuable tool for studying the underlying mechanisms of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-2-phenyl-1(2H)-phthalazinethione in lab experiments is its ability to induce Parkinson's-like symptoms in primates, making it a valuable tool for studying the disease. However, 4-methyl-2-phenyl-1(2H)-phthalazinethione also has several limitations, including its toxicity and potential for inducing severe side effects in humans.
Orientations Futures
There are several directions for future research involving 4-methyl-2-phenyl-1(2H)-phthalazinethione. One potential area of research is the development of new treatments for Parkinson's disease based on the underlying mechanisms of 4-methyl-2-phenyl-1(2H)-phthalazinethione-induced neurotoxicity. Additionally, 4-methyl-2-phenyl-1(2H)-phthalazinethione could be used to study the effects of oxidative stress and mitochondrial dysfunction in other diseases and disorders. Overall, 4-methyl-2-phenyl-1(2H)-phthalazinethione has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
4-methyl-2-phenyl-1(2H)-phthalazinethione can be synthesized through several different methods, including the reaction of 4-methyl-2-nitroaniline with phenyl isothiocyanate in the presence of a reducing agent. This method yields a high purity 4-methyl-2-phenyl-1(2H)-phthalazinethione product that can be used for various research applications.
Applications De Recherche Scientifique
4-methyl-2-phenyl-1(2H)-phthalazinethione has been used extensively in scientific research to study the biochemical and physiological effects of various diseases and disorders. One of the most notable uses of 4-methyl-2-phenyl-1(2H)-phthalazinethione is in the study of Parkinson's disease. 4-methyl-2-phenyl-1(2H)-phthalazinethione has been found to cause Parkinson's-like symptoms in primates, making it a valuable tool for studying the disease and developing potential treatments.
Propriétés
IUPAC Name |
4-methyl-2-phenylphthalazine-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-13-9-5-6-10-14(13)15(18)17(16-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKZUDDJZUDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)C2=CC=CC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenylphthalazine-1(2H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)